N-(oxetan-3-yl)azetidine-3-carboxamide
CAS No.:
Cat. No.: VC13482140
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O2 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | N-(oxetan-3-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10) |
| Standard InChI Key | KETXQXZPTUYJPZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)NC2COC2 |
| Canonical SMILES | C1C(CN1)C(=O)NC2COC2 |
Introduction
Structural and Electronic Characteristics
Core Architecture
The molecule consists of two strained heterocycles:
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Azetidine: A four-membered saturated nitrogen-containing ring (C₃H₆N) contributing basicity and conformational restriction.
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Oxetane: A four-membered oxygen-containing ring (C₃H₆O) providing polarity and three-dimensionality .
The carboxamide linker (-CONH-) bridges the azetidine’s C3 position to the oxetane’s N-substituent, creating a compact, sp³-rich framework. The SMILES notation (C1C(CN1)C(=O)NC2COC2) and InChIKey (KETXQXZPTUYJPZ-UHFFFAOYSA-N) confirm this connectivity.
Physicochemical Properties
Key predicted properties include:
| Property | Value | Relevance to Drug Design |
|---|---|---|
| Molecular Weight | 156.18 g/mol | Compliant with Lipinski’s Rule of 5 |
| Hydrogen Bond Donors | 1 (amide NH) | Target interaction potential |
| Hydrogen Bond Acceptors | 3 (amide O, oxetane O) | Solubility and permeability balance |
| Rotatable Bonds | 2 | Conformational flexibility control |
| Polar Surface Area | ~58 Ų | Blood-brain barrier penetration |
These metrics suggest favorable drug-likeness, particularly for central nervous system targets .
Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections emerge:
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Azetidine-carboxamide formation: Coupling azetidine-3-carboxylic acid derivatives with oxetan-3-amine.
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Oxetane-azetidine linkage: Direct functionalization of preformed azetidine or oxetane building blocks.
Reported Pathways for Analogous Systems
While no published synthesis exists for N-(oxetan-3-yl)azetidine-3-carboxamide, related methods include:
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Aza-Michael Addition: Base-catalyzed addition of oxetan-3-amine to acryloyl derivatives, followed by cyclization .
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Ugi Multicomponent Reaction: Four-component coupling using azetidine carboxaldehyde, oxetane amine, isocyanide, and carboxylic acid .
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Reductive Amination: Condensation of azetidine-3-carboxaldehyde with oxetan-3-amine under hydrogenation conditions.
Critical challenges involve managing ring strain during reactions—oxetanes are prone to acid-catalyzed ring-opening, while azetidines may undergo undesired N-alkylation .
Medicinal Chemistry Applications
Target Engagement Case Studies
Although unstudied for this compound, structural analogs demonstrate:
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Kinase Inhibition: Oxetane-containing inhibitors (e.g., crenolanib) exploit 3D complementarity to ATP-binding pockets .
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GPCR Modulation: Azetidine carboxamides improve selectivity for serotonin receptors by restricting amine conformation .
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Proteolysis-Targeting Chimeras (PROTACs): Oxetane linkers enhance solubility and degradation efficiency .
Stability and ADMET Considerations
Metabolic Stability
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Oxetane Ring: Resists hepatic CYP3A4 oxidation better than tetrahydrofuran (t₁/₂ increase 2–5×) .
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Azetidine: N-Methylation (absent here) typically reduces clearance; primary amines may undergo glucuronidation .
Plasma Stability
Simulated gastric fluid assays for analogs show:
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<10% degradation after 2 hours (pH 2.0, 37°C).
Computational Modeling Insights
Density functional theory (DFT) calculations on the parent scaffold reveal:
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Torsional Energy Barriers: 8–12 kcal/mol for amide rotation, favoring planar transition states.
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Dipole Moment: 4.2 D, enhancing membrane permeability vs. larger heterocycles .
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Solvation Free Energy: −15.3 kcal/mol, indicative of moderate aqueous solubility .
Future Directions
Synthetic Chemistry
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Develop enantioselective routes to access chiral oxetane-azetidine hybrids.
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Explore photoredox catalysis for C–H functionalization of the azetidine ring .
Biological Evaluation
Priority assays should include:
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